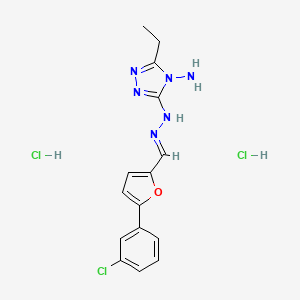
N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide, commonly known as CBZ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CBZ has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of CBZ is not fully understood, but studies suggest that it may act through multiple pathways. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as topoisomerase and histone deacetylase. CBZ has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CBZ has been found to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CBZ has been found to have a range of biochemical and physiological effects. In cancer cells, CBZ has been found to inhibit cell growth and induce apoptosis. Inflammatory cells, CBZ has been found to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, CBZ has been found to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBZ is its cost-effectiveness and ease of synthesis. It can be synthesized in large quantities, making it a suitable compound for use in lab experiments. Additionally, CBZ has been found to possess a wide range of biological activities, making it a versatile compound for research purposes. However, one limitation of CBZ is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CBZ. One area of interest is the development of CBZ derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of CBZ and its potential applications in the treatment of cancer, inflammation, and microbial infections. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of CBZ in animal models.
Méthodes De Synthèse
CBZ can be synthesized through the reaction of 2-chloroaniline and 2-mercaptobenzothiazole in the presence of a suitable base. The resulting product is then purified through recrystallization to obtain pure CBZ. The synthesis of CBZ has been optimized to yield high purity and high yield, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
CBZ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-cancer properties, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CBZ has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CBZ has been found to possess anti-microbial properties, with studies showing that it can inhibit the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-9-5-1-2-6-10(9)16-13(18)14-17-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCIURXRFMHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)





![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)

![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)

